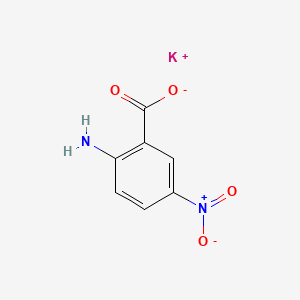

5-(5-Chloro-4-methyl-2-nitrophenyl)furan-2-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

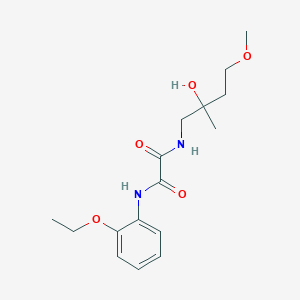

The compound of interest, 5-(5-Chloro-4-methyl-2-nitrophenyl)furan-2-carbaldehyde, is a derivative of furan-2-carbaldehyde, which is a biomass-derived chemical. Furan derivatives are known for their potential applications in the synthesis of bioactive compounds and materials due to their unique chemical properties .

Synthesis Analysis

Furan-2-carbaldehydes can be utilized as green C1 building blocks for the synthesis of various bioactive molecules. For instance, they have been used in the ligand-free photocatalytic C–C bond cleavage to produce quinazolin-4(3H)-ones, which are compounds with significant biological activity . Additionally, acid chloride derivatives of furan-2-carbaldehyde, such as 5-(chloromethyl)furan-2-carbonyl chloride, can be synthesized from precursor aldehydes like 5-(chloromethyl)furfural (CMF) using tert-butyl hypochlorite, indicating a pathway that might be relevant for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of furan derivatives has been studied to understand their potential as antimycobacterial agents. For example, the crystal structure of a fluorinated ester derivative of 5-(4-nitrophenyl)furan-2-carboxylic acid was analyzed to provide insights into the structural aspects of these compounds . This suggests that similar structural analyses could be applied to this compound to determine its potential biological activity.

Chemical Reactions Analysis

The reactivity of furan derivatives can be explored through various chemical reactions. Methyl 5-nitro-2-furancarboxylate, for example, can undergo nucleophilic substitution with phenoxides to produce methyl 5-phenoxy-2-furancarboxylates . This indicates that the nitro group in furan derivatives can be displaced, which may be relevant for the chemical reactions involving this compound.

Physical and Chemical Properties Analysis

The thermodynamic properties of furan-2-carbaldehyde derivatives have been studied to understand their behavior under various conditions. The temperature dependence of saturated vapor pressure and the standard enthalpies, entropies, and Gibbs energies of sublimation and evaporation have been determined for nitrophenyl furan-2-carbaldehyde isomers . Additionally, the enthalpies of formation and combustion in the condensed state have been calculated for similar compounds . These studies provide a foundation for predicting the physical and chemical properties of this compound.

Aplicaciones Científicas De Investigación

Thermodynamic Properties and Synthesis

Thermodynamic Properties : A study focused on the thermodynamic properties of nitrophenyl furan-2-carbaldehyde isomers, including the compound . The study determined temperature dependence of saturated vapor pressure, standard enthalpies, entropies, and Gibbs energies of sublimation and evaporation. These properties contribute to optimization processes of synthesis, purification, and application of these compounds (Dibrivnyi et al., 2015).

Synthesis of Furan Derivatives : Another study reported on the facile synthesis of 5-aryl-furan-2-aldehyde and 5-aryl-furan-2-carboxylic acid using ceric ammonium nitrate. This method presents an advancement in the synthesis of furan derivatives, offering a new pathway for the creation of compounds related to 5-(5-Chloro-4-methyl-2-nitrophenyl)furan-2-carbaldehyde (Subrahmanya & Holla, 2003).

Chemical Sensors and Biological Activities

Chemosensors for Metal Cations : Research into tautomeric crown-containing chemosensors for alkali-earth metal cations explored derivatives of 5-hydroxy- and 5-hydroxy-6-nitro-2,3-diphenylbenzo[b]furan-4-carbaldehydes. These compounds act as fluorescent tautomeric chemosensors for Mg2+, Ca2+, and Ba2+, showcasing a potential application in detecting and measuring concentrations of these metal ions in solutions (Dubonosov et al., 2008).

Antimicrobial Activity : Isoxazole derivatives synthesized from reactions involving 5-(4-nitrophenyl) furan-2-carbaldehyde were screened for antibacterial and antifungal activities, indicating significant potential in the development of new antimicrobial agents (Dhaduk & Joshi, 2022).

Catalysis and Bio-refining

- Heterogeneously Catalyzed Reactions of Carbohydrates : A review on the catalytic conversion of carbohydrates for the production of furfural highlighted the role of furan-2-carbaldehyde derivatives in the green chemistry domain. This study emphasizes the advantages of heterogeneously catalyzed processes over traditional methods, pointing towards sustainable production practices (Karinen et al., 2011).

Propiedades

IUPAC Name |

5-(5-chloro-4-methyl-2-nitrophenyl)furan-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO4/c1-7-4-11(14(16)17)9(5-10(7)13)12-3-2-8(6-15)18-12/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRFNSFAESMGDAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)C2=CC=C(O2)C=O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2532742.png)

![1,6,7,8-tetramethyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2532743.png)

![2-[3-Methyl-8-(morpholin-4-ylmethyl)-2,6-dioxo-1,3,7-trihydropurin-7-yl]acetam ide](/img/structure/B2532745.png)

![2-Bromo-3-(difluoromethyl)-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine](/img/structure/B2532747.png)

![4-tert-butyl-N-[2-(4-fluorophenoxy)ethyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2532748.png)

![3-((benzo[d][1,3]dioxol-5-yloxy)methyl)-4-ethyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazole](/img/structure/B2532754.png)

![2-amino-11-[(4-fluorophenyl)methyl]-6-(2-methoxyethyl)-7-methyl-5,12-dioxospir o[6-hydro-4H-pyrano[3,2-c]pyridine-4,3'-indoline]-3-carbonitrile](/img/structure/B2532756.png)

![7-(2,4-dichlorobenzyl)-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2532759.png)

![2-[(3R,5S)-5-Methoxycarbonylpyrrolidin-3-yl]acetic acid;hydrochloride](/img/structure/B2532761.png)